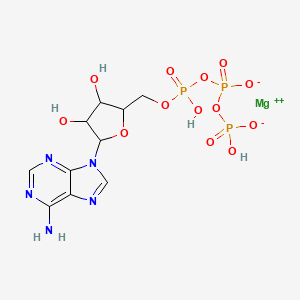
Adenosine 5'-triphosphate dimagnesium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine 5’-triphosphate dimagnesium salt is a compound that plays a crucial role in energy storage and metabolism within living cells. It is a magnesium salt form of adenosine 5’-triphosphate, a nucleotide that is essential for various cellular processes, including respiration, biosynthetic reactions, motility, and cell division .
準備方法
Synthetic Routes and Reaction Conditions
Adenosine 5’-triphosphate dimagnesium salt can be synthesized through the reaction of adenosine 5’-triphosphate with magnesium ions. The reaction typically involves dissolving adenosine 5’-triphosphate in water and adding a magnesium salt, such as magnesium chloride or magnesium sulfate, under controlled pH conditions. The resulting solution is then purified and crystallized to obtain the dimagnesium salt form .
Industrial Production Methods
Industrial production of adenosine 5’-triphosphate dimagnesium salt involves large-scale fermentation processes using bacterial sources. The fermentation broth is processed to extract and purify the compound, followed by the addition of magnesium ions to form the dimagnesium salt. The final product is then dried and packaged for use .
化学反応の分析
Types of Reactions
Adenosine 5’-triphosphate dimagnesium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and complexation with metal ions.
Common Reagents and Conditions
Hydrolysis: This reaction involves the breakdown of adenosine 5’-triphosphate into adenosine diphosphate and inorganic phosphate, typically catalyzed by enzymes such as ATPases.
Phosphorylation: Adenosine 5’-triphosphate can transfer its phosphate groups to other molecules, a reaction commonly facilitated by kinases.
Complexation: The compound can form complexes with metal ions, such as calcium and magnesium, under physiological conditions.
Major Products Formed
Hydrolysis: Adenosine diphosphate and inorganic phosphate.
Phosphorylation: Various phosphorylated intermediates, depending on the target molecule.
Complexation: Metal ion complexes with adenosine 5’-triphosphate.
科学的研究の応用
Adenosine 5’-triphosphate dimagnesium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions and as a standard in bioluminescence assays.
Biology: Plays a key role in cellular energy metabolism and is used in studies of cellular respiration and signal transduction.
Medicine: Investigated for its potential therapeutic effects in conditions related to energy metabolism and mitochondrial function.
Industry: Utilized in the production of biopharmaceuticals and as a component in various biochemical assays.
作用機序
Adenosine 5’-triphosphate dimagnesium salt exerts its effects by serving as a primary energy carrier in cells. It provides the energy required for various cellular processes by hydrolyzing its phosphate bonds. The compound acts as a substrate for numerous enzymes, including kinases and adenylate cyclases, which are involved in cell signaling and the production of secondary messengers like cyclic adenosine monophosphate .
類似化合物との比較
Similar Compounds
- Adenosine 5’-triphosphate disodium salt
- Adenosine 5’-triphosphate dipotassium salt
- Adenosine diphosphate
- Adenosine monophosphate
Uniqueness
Adenosine 5’-triphosphate dimagnesium salt is unique due to its specific interaction with magnesium ions, which enhances its stability and bioavailability. This form is particularly useful in studies involving magnesium-dependent enzymes and processes .
特性
IUPAC Name |
magnesium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYJCOXYBYJLIK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14MgN5O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387423.png)
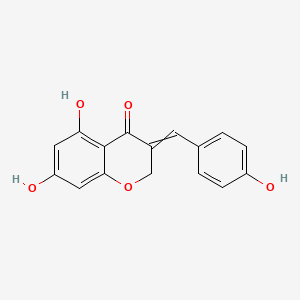


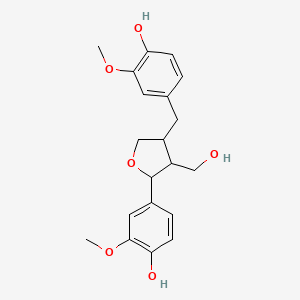
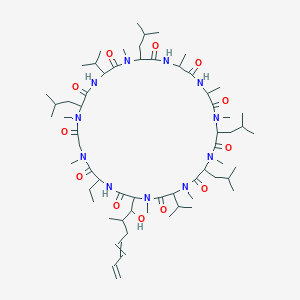
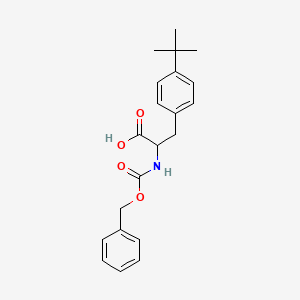
![4-Amino-1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13387456.png)
![benzyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13387464.png)
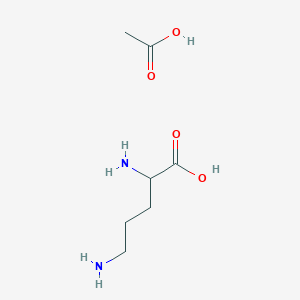

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-amino-2'-chloro-](/img/structure/B13387482.png)
![2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)

